7-Chloro-2-(4-chlorophenyl)-2,3-dihydro-1-(2-(dimethylamino)ethyl)-4(1H)-quinazolinone HCl
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Overview
Description
7-Chloro-2-(4-chlorophenyl)-2,3-dihydro-1-(2-(dimethylamino)ethyl)-4(1H)-quinazolinone HCl is a complex organic compound with significant applications in various fields, including medicinal chemistry and pharmacology. This compound is known for its unique structural properties and potential therapeutic effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-2-(4-chlorophenyl)-2,3-dihydro-1-(2-(dimethylamino)ethyl)-4(1H)-quinazolinone HCl typically involves multiple steps, including the formation of the quinazolinone core and subsequent functionalization. Common synthetic routes include:
Formation of Quinazolinone Core: This step often involves the cyclization of anthranilic acid derivatives with appropriate reagents.
Functionalization: Introduction of the 4-chlorophenyl and dimethylaminoethyl groups through nucleophilic substitution and other reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-2-(4-chlorophenyl)-2,3-dihydro-1-(2-(dimethylamino)ethyl)-4(1H)-quinazolinone HCl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinazolinone derivatives.
Reduction: Reduction reactions can modify the quinazolinone core or other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Various halides, acids, and bases depending on the desired substitution.
Major Products Formed
Scientific Research Applications
7-Chloro-2-(4-chlorophenyl)-2,3-dihydro-1-(2-(dimethylamino)ethyl)-4(1H)-quinazolinone HCl has been extensively studied for its applications in:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Medicine: Potential therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 7-Chloro-2-(4-chlorophenyl)-2,3-dihydro-1-(2-(dimethylamino)ethyl)-4(1H)-quinazolinone HCl involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. Key pathways involved include signal transduction and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 7-Chloro-2-(4-fluorophenyl)-2,3-dihydro-1-(2-(dimethylamino)ethyl)-4(1H)-quinazolinone HCl
- 7-Chloro-2-(4-bromophenyl)-2,3-dihydro-1-(2-(dimethylamino)ethyl)-4(1H)-quinazolinone HCl
Uniqueness
Compared to similar compounds, 7-Chloro-2-(4-chlorophenyl)-2,3-dihydro-1-(2-(dimethylamino)ethyl)-4(1H)-quinazolinone HCl exhibits unique properties due to the presence of the 4-chlorophenyl group, which may enhance its biological activity and specificity.
Properties
CAS No. |
3528-73-2 |
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Molecular Formula |
C18H20Cl3N3O |
Molecular Weight |
400.7 g/mol |
IUPAC Name |
7-chloro-2-(4-chlorophenyl)-1-[2-(dimethylamino)ethyl]-2,3-dihydroquinazolin-4-one;hydrochloride |
InChI |
InChI=1S/C18H19Cl2N3O.ClH/c1-22(2)9-10-23-16-11-14(20)7-8-15(16)18(24)21-17(23)12-3-5-13(19)6-4-12;/h3-8,11,17H,9-10H2,1-2H3,(H,21,24);1H |
InChI Key |
RWLSGXQXRWWNNP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCN1C(NC(=O)C2=C1C=C(C=C2)Cl)C3=CC=C(C=C3)Cl.Cl |
Origin of Product |
United States |
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